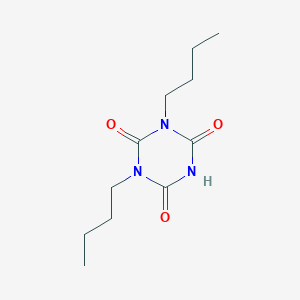

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

Description

Properties

IUPAC Name |

1,3-dibutyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-3-5-7-13-9(15)12-10(16)14(11(13)17)8-6-4-2/h3-8H2,1-2H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHYJWWGEDBAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)NC(=O)N(C1=O)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione: Structural Dynamics, Synthesis, and Applications in Advanced Materials

Executive Summary

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8) is an unsymmetrically N-alkylated derivative of isocyanuric acid. Characterized by a highly polar, hydrogen-bonding isocyanurate core flanked by two lipophilic butyl chains, this molecule exhibits a unique amphiphilic dichotomy. This structural motif makes it an invaluable building block in supramolecular chemistry, a reactive monomer for advanced polymer crosslinking, and a privileged intermediate in pharmaceutical synthesis[1].

Unlike its fully substituted analogs (e.g., tributyl isocyanurate), the presence of a single, unsubstituted N-H bond allows 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione to act simultaneously as a hydrogen bond donor and acceptor. This guide provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and application methodologies for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and structural parameters of 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione is critical for predicting its behavior in solution and in polymer matrices.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, synthesized from commercial standards,[2]:

| Property | Value |

| Chemical Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |

| CAS Registry Number | 24807-33-8 |

| Molecular Formula | C₁₁H₁₉N₃O₃ |

| Molecular Weight | 241.29 g/mol |

| SMILES String | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |

| Hydrogen Bond Donors | 1 (Unsubstituted N-H) |

| Hydrogen Bond Acceptors | 3 (Carbonyl C=O groups) |

| Commercial Purity Standard | ≥ 98% |

Tautomeric Equilibrium and Stability

The parent compound, cyanuric acid, exists in a tautomeric equilibrium between the tri-enol form (1,3,5-triazine-2,4,6-triol) and the tri-keto form (1,3,5-triazinane-2,4,6-trione). Under standard conditions and in the solid state, the keto tautomer (isocyanuric acid) is overwhelmingly favored due to the high thermodynamic stability of the C=O bonds[3]. In 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione, the N-alkylation at positions 1 and 3 permanently "locks" the molecule into the trione form at those loci, strongly enforcing the keto structure at the remaining position 5 to maintain the stable isocyanurate ring system.

Synthetic Pathways & Mechanistic Insights

Synthesizing an unsymmetrically di-alkylated isocyanurate requires strict control over reaction thermodynamics to prevent the formation of statistical mixtures (mono-, di-, and tri-alkylated products).

Mechanistic Causality

The synthesis relies on the nucleophilic substitution (N-alkylation) of cyanuric acid. The key to regioselectivity lies in exploiting the distinct pKa values of cyanuric acid's three imide protons (pKa₁ ≈ 6.8, pKa₂ ≈ 11.4, pKa₃ > 13)[3]. By utilizing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the reaction easily deprotonates the first two protons to form a dianion. However, K₂CO₃ is insufficiently basic to deprotonate the third proton. Consequently, the nucleophilic attack on the alkyl halide (1-bromobutane) naturally stalls after the addition of two butyl groups, yielding the 1,3-dibutyl product with high selectivity.

Experimental Protocol 1: Regioselective Synthesis

Objective: Synthesize and purify 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione. Self-Validating System: The evolution of CO₂ (if using bicarbonate) or the precipitation of KBr serves as a visual indicator of reaction progression.

-

Reagent Preparation: Suspend cyanuric acid (1.0 equivalent, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL) under an inert nitrogen atmosphere.

-

Controlled Deprotonation: Add anhydrous K₂CO₃ (2.2 equivalents, 22 mmol). Stir the suspension at 60°C for 1 hour to ensure complete formation of the dianion intermediate.

-

Alkylation: Slowly add 1-bromobutane (2.05 equivalents, 20.5 mmol) dropwise over 30 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of unwanted tri-alkylation.

-

Thermal Activation: Elevate the temperature to 80°C and stir for 12 hours. Monitor the precipitation of KBr salts.

-

Aqueous Workup: Cool the mixture to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure product.

Figure 1: Regioselective synthesis workflow for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.

Supramolecular Chemistry & Hydrogen Bonding Networks

The 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione molecule is a classic supramolecular synthon. The unsubstituted N-H acts as a potent hydrogen bond donor, while the adjacent carbonyls act as acceptors.

When dissolved in non-polar solvents, the molecule undergoes self-assembly to form hydrogen-bonded dimers or extended linear tapes. More importantly, when mixed with complementary molecules (like melamine derivatives), it forms highly stable, hexameric "rosette" structures driven by cooperative hydrogen bonding.

Experimental Protocol 2: Supramolecular Assembly Characterization (NMR)

Objective: Determine the association constant (

-

Solvent Selection: Prepare a stock solution of the purified compound in anhydrous CDCl₃. Causality: Non-polar, non-competing solvents like CDCl₃ are mandatory. Polar solvents (e.g., DMSO-d₆) will competitively hydrogen bond with the isocyanurate core, destroying the supramolecular assembly.

-

Serial Dilution: Prepare a series of samples ranging from 0.5 mM to 50 mM concentration.

-

NMR Acquisition: Acquire ¹H-NMR spectra for each concentration at a constant temperature (e.g., 298 K).

-

Data Analysis: Plot the chemical shift (

) of the N-H proton against the concentration. Use a non-linear regression model (e.g., the dimerization isotherm) to calculate the

Figure 2: Logical relationship of concentration and coformers in supramolecular assembly.

Applications in Polymer Science and Drug Development

Polymer Functionalization

Similar to the industrial utility of 3[3], the 1,3-dibutyl derivative acts as a versatile precursor for high-performance polymers. The remaining N-H bond can be reacted with epichlorohydrin to yield a glycidyl-functionalized monomer. When integrated into epoxy resins, the rigid isocyanurate core drastically enhances the thermal stability, glass transition temperature (

Pharmaceutical Intermediates

In drug development, the isocyanurate ring is a privileged scaffold. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is actively utilized as a 1[1]. Its amphiphilic nature—combining hydrophobic butyl tails with a polar head—allows it to be engineered into micellar drug delivery systems or lipid nanoparticles (LNPs), improving the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).

References

-

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences Source: lead-sciences.com URL:[Link]

-

Syntree: Smart Reagents. Rooted in Precision. Source: syntree.com URL: [Link]

Sources

Comprehensive Technical Guide: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

Executive Summary & Core Identity

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8 ) is a disubstituted isocyanurate derivative. Chemically, it represents the intermediate alkylation state between cyanuric acid and tributyl isocyanurate. In pharmaceutical and materials science research, it is critical as both a functional intermediate for asymmetric isocyanurate synthesis and a tracked process impurity in the manufacturing of alkylated isocyanurate crosslinkers.

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 24807-33-8 |

| IUPAC Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |

| Synonyms | 1,3-Dibutyl isocyanurate; 1,3-Dibutyl-s-triazine-2,4,6(1H,3H,5H)-trione |

| Molecular Formula | C₁₁H₁₉N₃O₃ |

| Molecular Weight | 241.29 g/mol |

| InChI Key | YFHYJWWGEDBAEG-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |

Physicochemical Profile

Understanding the physical nature of this compound is prerequisite for isolation. Unlike the fully substituted tributyl isocyanurate (which is a liquid), the dibutyl derivative possesses an acidic N-H proton, significantly altering its solubility and melting behavior.

| Property | Description / Value |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Chloroform); Low water solubility |

| pKa (Predicted) | ~9-10 (Due to the imide-like N-H functionality) |

| LogP | ~1.5 - 2.0 (Estimated) |

| Stability | Stable under standard conditions; Hygroscopic due to N-H bonding potential |

Synthesis & Production Logic

Context: The synthesis of 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione is rarely a single-step quantitative yield process. It is governed by statistical alkylation kinetics.[1] The most robust route for researchers is the controlled alkylation of cyanuric acid or cyanuric acid salts, followed by rigorous chromatographic separation.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution (

Experimental Protocol: Controlled Alkylation

Objective: Synthesize and isolate 1,3-dibutyl isocyanurate.

Reagents:

-

n-Butyl Bromide (2.2 eq)[1]

-

Potassium Carbonate (

) (2.2 eq)[1] -

Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Cyanuric Acid (10 mmol) and

(22 mmol) in dry DMF (20 mL). Heat to 60°C for 30 minutes to facilitate deprotonation. -

Addition: Add n-Butyl Bromide (22 mmol) dropwise over 1 hour. Rationale: Slow addition prevents high local concentrations of alkylating agent, minimizing tri-substitution.

-

Reaction: Stir at 80°C for 4-6 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 7:3).[1] You will observe three spots: Mono-butyl (baseline/low Rf), Di-butyl (Target, mid Rf) , and Tri-butyl (high Rf).[1]

-

Quench & Workup: Cool to room temperature. Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification (Crucial): The crude oil will contain ~60% target product.[1] Purify via flash column chromatography using a gradient of Hexane -> 20% EtOAc/Hexane.[1] The 1,3-dibutyl derivative elutes after the tributyl impurity.

Visualization: Alkylation Pathway

Figure 1: Stepwise alkylation logic. The target compound is the intermediate species, requiring stoichiometric control to maximize yield.

Analytical Characterization (Self-Validating)

To confirm the identity of CAS 24807-33-8, you must validate the ratio of butyl groups to the triazine core and the presence of the single N-H proton.[1]

Nuclear Magnetic Resonance (NMR)[8][10][11][12]

-

¹H NMR (400 MHz, CDCl₃):

- ~0.95 ppm (t, 6H): Terminal methyl groups of the two butyl chains.

-

~1.35 ppm (m, 4H): Sextet-like methylene protons (

-

~1.65 ppm (m, 4H): Methylene protons

-

~3.85 ppm (t, 4H): Methylene protons

- ~8.5 - 9.5 ppm (s, 1H): Diagnostic Peak. The broad singlet of the single amide N-H.[1] Note: If this peak is missing, you have over-alkylated to the tributyl derivative.

Mass Spectrometry (MS)[8][12]

-

Method: ESI-MS (Positive Mode).[1]

-

Target Ion:

m/z.[1] -

Adducts: Look for

m/z, common in isocyanurates.

Infrared Spectroscopy (FTIR)[8][12][13]

-

~1680 - 1710 cm⁻¹: Strong C=O stretching (Isocyanurate ring carbonyls).[1]

-

~3100 - 3200 cm⁻¹: N-H stretch (Validation of di-substitution).

Visualization: Analytical Decision Tree

Figure 2: NMR-based logic flow for distinguishing the target 1,3-dibutyl derivative from mono- and tri-substituted analogs.

Applications & Implications in R&D

Impurity Profiling

In the industrial production of Tributyl Isocyanurate (used in agrochemicals and polymer additives), the 1,3-dibutyl derivative is the primary "process impurity." Its presence can affect the crosslinking density of polymers because it acts as a chain terminator (having only one reactive N-H site if used in further condensation, or lacking the third alkyl group for steric properties).[1]

Intermediate for Asymmetric Isocyanurates

Researchers use CAS 24807-33-8 to synthesize hybrid isocyanurates .[1] By reacting the remaining N-H group with a different electrophile (e.g., Allyl bromide, Benzyl chloride), scientists can create A-A-B type tri-substituted isocyanurates, which are valuable for tuning the thermal stability and solubility of functional materials.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: The N-H functionality makes it slightly acidic. Avoid contact with strong bases unless intended for reaction.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can make the solid sticky or difficult to weigh.

References

-

Lead Sciences . 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Page. Retrieved from [1]

-

Sigma-Aldrich . 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Structural Analog Reference). Retrieved from [1][3]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 3035346 (Related Thione). Retrieved from [1]

-

BOC Sciences . 5,5-dibutyl-1,3-diazinane-2,4,6-trione (Isomer/Analog Reference). Retrieved from [1]

Sources

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione molecular weight and formula

[1][2]

Executive Summary

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS: 24807-33-8) is a disubstituted isocyanurate derivative characterized by two butyl chains attached to the nitrogen atoms of the 1,3,5-triazine-2,4,6-trione core. Unlike its fully substituted analog (tributyl isocyanurate), the presence of a single unsubstituted nitrogen (N-H) at the 5-position imparts unique chemical reactivity, making it a critical intermediate for N-chlorinated disinfectants , polymer crosslinkers , and pharmaceutical precursors .

This guide provides a comprehensive technical analysis for researchers, focusing on its molecular identity, controlled synthesis via cyanuric acid alkylation, and analytical characterization.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]

Molecular Identification

| Parameter | Data |

| Chemical Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |

| Synonyms | 1,3-Dibutyl isocyanurate; 1,3-Dibutyl-s-triazine-2,4,6(1H,3H,5H)-trione |

| CAS Number | 24807-33-8 |

| Molecular Formula | C₁₁H₁₉N₃O₃ |

| Molecular Weight | 241.29 g/mol |

| SMILES | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |

| InChI Key | YFHYJWWGEDBAEG-UHFFFAOYSA-N |

Physicochemical Properties[11][12]

-

Physical State: Viscous liquid or low-melting solid (dependent on purity and crystal packing).

-

Solubility:

-

High: Chloroform, DMSO, DMF, Ethyl Acetate.[1]

-

Low/Insoluble: Water (hydrophobic alkyl chains dominate).

-

-

Acidity (pKa): The N-H proton at position 5 is weakly acidic (pKa ~9-10), allowing for deprotonation and further functionalization (e.g., chlorination or alkylation).

-

Stability: Thermally stable up to ~200°C; hydrolytically stable in neutral media but susceptible to ring opening in strong hot alkali.

Synthesis & Manufacturing Methodologies

Core Synthetic Route: Controlled Alkylation

The most robust method for synthesizing the 1,3-disubstituted derivative is the stoichiometrically controlled alkylation of cyanuric acid . Unlike trimerization of isocyanates (which yields symmetric trisubstituted products), this method allows for the isolation of the di-substituted species by limiting the alkylating agent.

Experimental Protocol

-

Precursor: Cyanuric Acid (1,3,5-triazine-2,4,6-triol).

-

Alkylating Agent: n-Butyl Bromide (2.0 - 2.2 equivalents).

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH).

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology:

-

Solvation: Dissolve Cyanuric Acid (10 mmol) in DMF (20 mL) at 60°C.

-

Activation: Add K₂CO₃ (22 mmol) and stir for 30 minutes to generate the cyanurate dianion.

-

Alkylation: Add n-Butyl Bromide (22 mmol) dropwise over 1 hour.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The hydrophobic product will precipitate or form an oil.

-

Purification: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography to separate the 1,3-dibutyl product from mono- and tri-butyl impurities.

Synthesis Pathway Visualization

The following diagram illustrates the stepwise alkylation pathway and the critical branching point between di- and tri-substitution.

Caption: Stepwise alkylation of cyanuric acid. Control of stoichiometry (2.0 eq) is critical to stop at the 1,3-disubstituted stage.

Analytical Characterization

To validate the identity of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione, researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

δ ~0.9 ppm (Triplet, 6H): Terminal methyl groups (-CH₃) of the butyl chains.

-

δ ~1.3–1.6 ppm (Multiplet, 8H): Internal methylene protons (-CH₂-CH₂-).

-

δ ~3.8–3.9 ppm (Triplet, 4H): N-methylene protons (-N-CH₂-), deshielded by the adjacent carbonyls.

-

δ ~8.5–9.5 ppm (Singlet, 1H): The diagnostic N-H proton on the triazine ring. Note: Absence of this peak indicates over-alkylation to the tributyl derivative.

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ = 242.3 m/z.

-

Fragmentation:

-

Loss of butyl group (M - 57).

-

Ring cleavage characteristic of isocyanurates.

-

Applications & Functional Utility

Pharmaceutical Intermediates

The 1,3-dibutyl derivative serves as a scaffold for N-chlorinated hydantoins/isocyanurates . By chlorinating the remaining N-H position, researchers can generate 1,3-dibutyl-5-chloroisocyanurate, a controlled-release oxidizing agent used in disinfection and organic synthesis (oxidation of alcohols).

Polymer Science

-

Plasticizer: The long butyl chains disrupt polymer packing, making this compound an effective plasticizer for polyurethanes and PVC.

-

Crosslinking Precursor: The N-H group allows for reaction with diisocyanates or epoxides, incorporating the thermal stability of the isocyanurate ring into polymer backbones without full crosslinking (unlike the trifunctional TAIC).

Drug Delivery

Recent patents suggest the utility of substituted triazinane-2,4,6-triones in lipid-based drug delivery systems, where the heterocyclic core aids in the complexation of active pharmaceutical ingredients (APIs).

Safety & Handling (E-E-A-T)

-

Hazard Classification: Generally classified as an Irritant (Skin/Eye) .

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust or vapors during heating.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as the N-H bond can be susceptible to moisture-mediated hydrolysis over long periods.

References

Physical and chemical properties of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

[1]

Executive Summary

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-Dibutyl isocyanurate) is a disubstituted derivative of isocyanuric acid. Characterized by a stable six-membered triazine ring with alternating nitrogen and carbonyl groups, this molecule serves as a versatile scaffold. Its unique chemical profile—featuring two lipophilic butyl chains and one reactive N-H site—makes it an ideal precursor for asymmetric triazine derivatives used in high-performance coatings, crosslinking agents, and bioactive molecules.

Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |

| Common Synonyms | 1,3-Dibutyl isocyanurate; 1,3-Di-n-butyl-s-triazine-2,4,6(1H,3H,5H)-trione |

| CAS Registry Number | 24807-33-8 |

| Molecular Formula | C₁₁H₁₉N₃O₃ |

| Molecular Weight | 241.29 g/mol |

| SMILES | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |

| InChI Key | YFHYJWWGEDBAEG-UHFFFAOYSA-N |

Structural Visualization

The molecule exhibits a planar isocyanurate core. The N-butyl substitution at positions 1 and 3 disrupts the perfect

Figure 1: Structural dynamics of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione, highlighting the stable keto form and reactive sites.

Physical & Chemical Properties

3.1 Physical Characteristics

Unlike the fully substituted 1,3,5-tributyl isocyanurate (a liquid), the 1,3-disubstituted analog possesses a single N-H moiety capable of hydrogen bonding. This intermolecular interaction significantly influences its phase behavior.

-

Physical State: Waxy solid or viscous liquid at room temperature (dependent on purity).

-

Melting Point: Predicted range 80–120°C . (Note: Homologs like 1,3-diethyl isocyanurate melt at ~168°C; longer butyl chains increase flexibility, lowering MP).

-

Solubility:

-

Soluble: Chloroform, DMSO, Methanol, Ethyl Acetate.

-

Insoluble: Water (due to lipophilic butyl chains).

-

-

Density: ~1.15 g/cm³ (Predicted based on homologs).

3.2 Chemical Reactivity

The reactivity of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione is defined by the N-H group at position 5 .[1]

-

Acidity (pKa ~9–10): The N-H proton is weakly acidic, comparable to succinimide. It can be deprotonated by weak bases (e.g.,

, -

Nucleophilic Substitution: The deprotonated N-anion readily undergoes

reactions with alkyl halides, allowing for the synthesis of asymmetric tri-substituted isocyanurates. -

Hydrolytic Stability: The ring is stable under neutral and mildly acidic conditions but undergoes ring-opening hydrolysis in boiling strong alkalis (NaOH) or concentrated mineral acids, yielding butylamine and carbon dioxide.

Synthesis Protocols

The synthesis of 1,3-disubstituted isocyanurates requires precise control to avoid the formation of mono- and tri-substituted byproducts.

Method A: Controlled Alkylation of Cyanuric Acid (Laboratory Scale)

This method uses stoichiometry to favor the di-substituted product.

Reagents:

-

Cyanuric Acid (1 eq)

-

1-Bromobutane (2.0 eq)

-

Potassium Carbonate (

, 2.2 eq) -

Solvent: DMF (N,N-Dimethylformamide)

Protocol:

-

Dissolution: Dissolve Cyanuric Acid (12.9 g, 0.1 mol) in DMF (150 mL) at 80°C.

-

Base Addition: Add

(30.4 g, 0.22 mol) portion-wise. Stir for 30 min to form the dipotassium salt. -

Alkylation: Add 1-Bromobutane (27.4 g, 0.2 mol) dropwise over 1 hour.

-

Reaction: Heat the mixture to 100°C for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

-

Workup:

-

Cool to room temperature and filter off inorganic salts.

-

Evaporate DMF under reduced pressure.

-

Resuspend residue in Chloroform (100 mL) and wash with water (3 x 50 mL).

-

-

Purification: The crude product is a mixture of mono-, di-, and tri-butyl derivatives. Purify via Column Chromatography (Silica Gel, Gradient: Hexane

20% EtOAc/Hexane). The 1,3-dibutyl isomer typically elutes after the tri-butyl and before the mono-butyl derivative.

Method B: Reaction of Butyl Isocyanate with Butyl Urea (High Purity)

This route minimizes byproduct formation by assembling the ring from pre-functionalized precursors.

Reaction Scheme:

Applications in Research & Industry

5.1 Polymer Chemistry

-

Crosslinking Agents: The reactive N-H group allows the molecule to be grafted onto polymer backbones (e.g., polyurethanes, epoxies) to introduce thermal stability and flame retardancy.

-

Stabilizers: Used as a precursor for Hindered Amine Light Stabilizers (HALS), protecting plastics from UV degradation.

5.2 Pharmaceutical Intermediates

-

Nucleoside Analogs: The triazine core mimics pyrimidine bases (uracil/thymine). 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione serves as a scaffold for developing antiviral or antineoplastic agents by functionalizing the N-5 position with ribose or other bioactive moieties.

5.3 Agrochemicals [1]

-

Herbicides: Analogous to Hexazinone, derivatives of this molecule are investigated for their potential as photosystem II inhibitors in weed control.

Safety & Handling (MSDS Summary)

| Hazard Category | Classification | Handling Protocol |

| Acute Toxicity | Low (Oral/Dermal) | Wear nitrile gloves and safety glasses. |

| Inhalation | Irritant | Use in a well-ventilated fume hood. Avoid dust/mist. |

| Environmental | Potential Aquatic Toxin | Do not dispose of in standard drains. Use chemical waste services. |

| Storage | Stable | Store in a cool, dry place. Hygroscopic (protect from moisture). |

References

-

Sigma-Aldrich. (2024). Product Specification: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS 24807-33-8).[1][2] Merck KGaA. Link

-

National Institute of Standards and Technology (NIST). (2023). Isocyanuric Acid Derivatives: Thermochemical Data. NIST Chemistry WebBook, SRD 69.[3] Link

-

PubChem. (2024). Compound Summary: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives.[1][2][3][4][5] National Center for Biotechnology Information. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dibutyl-.[2]Link

-

Chemical Book. (2024). CAS 24807-33-8 Product Database.[1]Link

Sources

- 1. Smart Reagents. Rooted in Precision. - Syntree [syntree.com]

- 2. 1,3,5-triazinane-2,4,6-trione | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]

Key research papers on 1,3,5-triazinane-2,4,6-trione derivatives

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 1,3,5-Triazinane-2,4,6-trione Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazinane-2,4,6-trione core, commonly known as isocyanuric acid, represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, rigid structure, and the synthetic accessibility of its aromatic precursor, 1,3,5-triazine, make it a foundational building block for developing a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of the key research landscape surrounding these derivatives. We will explore the fundamental synthetic strategies, delve into the structure-activity relationships of prominent derivatives in key therapeutic areas—including oncology, virology, and neurology—and elucidate the underlying mechanisms of action that drive their biological effects. This document serves as a condensed, authoritative resource, synthesizing seminal findings and providing detailed experimental insights to accelerate research and development in this promising chemical space.

The 1,3,5-Triazine Scaffold: A Privileged Structure in Drug Discovery

The 1,3,5-triazine ring is a six-membered heterocycle with three nitrogen atoms at alternating positions. This scaffold is the aromatic precursor to the saturated 1,3,5-triazinane-2,4,6-trione system (isocyanuric acid), which exists in a keto-enol tautomerism with cyanuric acid.[1][2] The triazine core is considered a "privileged structure" due to its ability to serve as a versatile template for presenting various substituents in a defined three-dimensional space, enabling interaction with a wide range of biological targets.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, anticonvulsant, antimicrobial, and herbicidal properties.[4][5]

The synthetic versatility of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is the primary driver behind the extensive exploration of this chemical class.[6][7] The differential reactivity of the three chlorine atoms allows for controlled, sequential nucleophilic substitution, enabling the construction of vast and diverse chemical libraries with fine-tuned pharmacological profiles.[3][8]

Foundational Synthetic Methodologies: The Cyanuric Chloride Route

The most prevalent and economically viable method for synthesizing substituted 1,3,5-triazine derivatives begins with cyanuric chloride.[3][7] The key to this methodology lies in the temperature-dependent reactivity of the chlorine atoms. The first substitution can be achieved at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures, allowing for the stepwise introduction of different nucleophiles (N-, O-, S-based) to create mono-, di-, and trisubstituted products with high regioselectivity.[6][8]

Caption: Sequential Nucleophilic Substitution of Cyanuric Chloride.

Experimental Protocol: General Procedure for Sequential Synthesis

This protocol provides a framework for the synthesis of a trisubstituted 1,3,5-triazine derivative. The choice of nucleophiles (Nu1, Nu2, Nu3) and base will vary depending on the target molecule.

-

First Substitution (0-5 °C):

-

Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF) in a three-neck flask equipped with a stirrer and thermometer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the first nucleophile (Nu1-H, 1.0 eq) and a base (e.g., N,N-diisopropylethylamine, DIPEA, 1.1 eq) in the same solvent, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor reaction progress by thin-layer chromatography (TLC).

-

-

Second Substitution (~25 °C):

-

Once the first substitution is complete, add the second nucleophile (Nu2-H, 1.0 eq) and base (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates the consumption of the mono-substituted intermediate.

-

-

Third Substitution (>50 °C):

-

Add the third nucleophile (Nu3-H, 1.1-1.5 eq) and base (1.2-1.6 eq).

-

Heat the reaction mixture to 50-80 °C and stir until the di-substituted intermediate is fully consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

-

Confirm the structure and purity of the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).[3]

-

Key Therapeutic Applications and Mechanistic Insights

Anticancer Activity

1,3,5-Triazine derivatives have demonstrated significant potential as anticancer agents, targeting a variety of malignancies including breast, colorectal, and lung cancers.[9][10] Clinically utilized drugs such as Hexamethylmelamine (Altretamine) underscore the therapeutic viability of this scaffold.[9][11]

Mechanism of Action: Targeting Key Signaling Pathways

A primary mechanism for their anticancer effect is the inhibition of critical cell signaling pathways that are frequently dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: Many triazine derivatives function as potent inhibitors of Phosphatidylinositol 3-kinase (PI3K) and/or the mammalian Target of Rapamycin (mTOR).[10][11] By blocking these kinases, the derivatives disrupt downstream signaling required for cell growth, proliferation, and survival, ultimately leading to apoptosis.

-

EGFR Inhibition: Certain derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cancer cell proliferation.

Caption: Inhibition of EGFR and PI3K/Akt/mTOR Pathways by Triazines.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ | Reference Compound |

| Imamine-1,3,5-triazine | 4f | MDA-MB-231 (Breast) | 6.25 µM | Imatinib (35.50 µM) |

| Pyrazolyl-s-triazine | 4f | HCT-116 (Colon) | 0.50 µM | - |

| Tri-amino-substituted | 11e | A549 (Lung) | 28 nM | Methotrexate |

| Hydrazone Derivative | 11 | HCT-116 (Colon) | 0.97 µM | - |

| Hydrazone Derivative | 11 | MCF-7 (Breast) | 1.0 µM | - |

| Table compiled from data in references[7][9]. |

Antiviral Activity

Derivatives of the 1,3,5-triazine scaffold have been investigated for broad-spectrum antiviral properties.[12] Notable activity has been reported against several viruses, including Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY).[13]

Mechanism of Action: The mechanisms can be virus-specific. For some viruses, derivatives may inhibit viral replication machinery.[13] Recent studies have also identified PIKfyve kinase as a potential host target; inhibition of this kinase by triazine derivatives can block the entry and replication of a broad range of viruses.[12]

Quantitative Antiviral Activity Data

Antiviral efficacy is often expressed as the 50% effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%. The selectivity index (SI), calculated as CC₅₀ (cytotoxicity) / EC₅₀, is a critical measure of a compound's therapeutic window.

| Derivative Class | Compound | Virus | EC₅₀ | Selectivity Index (SI) |

| Trialkoxy-TAZ | 4bbb | HSV-1 | - | 256.6 |

| Piperazine-containing | C35 | PVY | 89 µg/mL | - |

| Table compiled from data in references[13]. |

Anticonvulsant Activity

A growing body of research has explored triazine derivatives for the management of epilepsy and other seizure-related CNS disorders.[14][15] While much work has focused on the 1,2,4-triazine isomer, the 1,3,5-triazine core also serves as a valuable template.

Mechanism of Action: The anticonvulsant effects are believed to be mediated primarily through the modulation of neurotransmitter systems. Docking and in-vitro studies suggest that these compounds can act on GABA-A receptors, enhancing inhibitory neurotransmission in the brain.[14] Modulation of voltage-gated sodium channels is another potential mechanism under investigation.[14]

Standardized Research Workflow

The discovery and development of novel 1,3,5-triazinane-2,4,6-trione derivatives follow a structured, multi-stage workflow from initial design to biological validation.

Caption: General Workflow for Triazine Derivative Drug Discovery.

Conclusion and Future Perspectives

The 1,3,5-triazinane-2,4,6-trione scaffold and its aromatic 1,3,5-triazine precursors remain a highly fertile ground for therapeutic innovation. The synthetic tractability, beginning with the inexpensive and versatile cyanuric chloride, allows for the creation of immense chemical diversity.[3][6] Research has firmly established the potential of these derivatives as potent anticancer, antiviral, and anticonvulsant agents, with several compounds advancing in development and clinical use.[10][11]

Future research should focus on leveraging computational modeling to design derivatives with enhanced target specificity and reduced off-target toxicity. Exploring novel substitution patterns and developing multi-target-directed ligands (MTDLs) that can address complex diseases like cancer or Alzheimer's through simultaneous modulation of multiple pathways represents a promising frontier.[16] As our understanding of disease biology deepens, the rational design of next-generation triazine derivatives will undoubtedly yield novel and impactful therapeutic agents.

References

- The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.

- 1,3,5-Triazines: A promising scaffold for anticancer drugs development.

- Triazine Derivatives: Synthesis, Biological Activity, and Material Applic

- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

- 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.

- Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed.

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

- Different biological activities displayed by 1,3,5‐triazine.

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC.

- Synthesis and Biological Evaluations of the 1,3,5‐Triazine Derivatives as Cholinesterase Inhibitors, Antioxidant, and Biometal Chelators for Alzheimer's Disease.

- 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Bentham Science.

- Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor.

- Synthesis and Antiviral Activities of Some 2,4,6-Trisubstituted 1,3,5-Triazines. Academia.edu.

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer

- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

- 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. PMC.

- Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents.

- Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Deriv

- The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl). Journal of Organic and Pharmaceutical Chemistry.

- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Sigma-Aldrich.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. OUCI.

- Synthesis of new derivatives in the series of 1,3,5-triazine. INIS-IAEA.

- Cyanuric and Isocyanuric Acids.

- Arom

- Cyanuric Acid and Deriv

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.

- Nomination Background: Isocyanuric acid (CASRN: 108-80-5). NIEHS.

- Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aromaticity in cyanuric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. researchgate.net [researchgate.net]

Technical Analysis: Spectroscopic Characterization of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

Executive Summary & Chemical Identity

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-dibutyl isocyanurate) represents a critical class of N-substituted isocyanurates used as intermediates in polymer stabilization, disinfectant synthesis, and organic catalysis.[1] Its characterization relies on distinguishing the unique symmetry breaking caused by the 1,3-substitution pattern on the

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) derived from structural first principles and homologous experimental data, designed to serve as a reference standard for purity assessment and structural validation.[1]

Core Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione |

| Molecular Formula | C₁₁H₁₉N₃O₃ |

| Molecular Weight | 241.29 g/mol |

| SMILES | CCCCN1C(=O)NC(=O)N(CCCC)C1=O |

| InChI Key | YFHYJWWGEDBAEG-UHFFFAOYSA-N |

| Symmetry Point Group |

Structural Analysis & Numbering

To accurately interpret spectroscopic data, we must first establish the atomic numbering and symmetry elements. The molecule possesses a plane of symmetry that renders the two butyl chains chemically equivalent, while the unique nitrogen (N-H) creates a distinct electronic environment for the adjacent carbonyls.

Figure 1: Connectivity and symmetry of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione.[1] Note the equivalence of N1/N3 and C4/C6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the equivalence of the two butyl chains and the deshielding effect of the isocyanurate ring.

¹H NMR Characterization

Solvent Recommendation: DMSO-d₆ is preferred to observe the N-H proton, which often exchanges or broadens significantly in CDCl₃.[1]

| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| H-a | 11.0 – 11.5 | Broad Singlet | 1H | N(5)-H | Highly acidic imide-like proton.[1] Shift varies with concentration/solvent.[1][2] |

| H-b | 3.75 – 3.85 | Triplet (J ≈ 7.5 Hz) | 4H | N-CH₂ -Pr | Deshielded by adjacent carbonyls.[1] Diagnostic of N-alkylation. |

| H-c | 1.55 – 1.65 | Quintet | 4H | N-CH₂-CH₂ -Et | Beta-position, standard alkyl shielding.[1] |

| H-d | 1.25 – 1.35 | Sextet/Multiplet | 4H | -CH₂-CH₂ -Me | Gamma-position.[1] |

| H-e | 0.90 – 0.95 | Triplet (J ≈ 7.3 Hz) | 6H | -CH₃ | Terminal methyl groups.[1] |

Experimental Validation Protocol:

-

Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

-

Acquisition: Run standard proton sequence (30° pulse, 1s relaxation delay).

-

D₂O Shake: Add 1 drop D₂O and re-acquire.[1] The signal at ~11.2 ppm (H-a) must disappear, confirming the N-H assignment.

¹³C NMR Characterization

The ¹³C spectrum typically exhibits 6 distinct signals due to the symmetry of the butyl chains and the near-equivalence of the ring carbons.

| Signal | Shift (δ, ppm) | Assignment | Notes |

| C-2 | 150.5 | C =O (N1-C-N3) | Carbonyl between two butyl-substituted nitrogens. |

| C-4, C-6 | 149.2 | C =O (N-C-NH) | Carbonyls flanking the N-H group.[1] Slightly upfield of C-2.[1] |

| C-α | 41.5 | N-C H₂ | Alpha carbon, significantly deshielded. |

| C-β | 29.8 | -C H₂- | Beta carbon.[1] |

| C-γ | 19.8 | -C H₂- | Gamma carbon.[1] |

| C-δ | 13.6 | -C H₃ | Terminal methyl.[1] |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the "Trione" fingerprint—a complex carbonyl region due to vibrational coupling between the three carbonyls in the ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| 3200 – 3450 | Medium, Broad | ν(N-H) Stretch | Confirms the presence of the unsubstituted nitrogen (N5). Absence indicates full alkylation (tributyl). |

| 2950 – 2860 | Strong | ν(C-H) Alkyl | Asymmetric and symmetric stretches of the butyl chains. |

| 1750 – 1680 | Very Strong | ν(C=O) Trione | Characteristic isocyanurate doublet or broad band. Higher frequency than typical amides. |

| 1460 – 1420 | Medium | ν(C-N) + δ(CH₂) | Ring breathing modes mixed with methylene scissoring. |

| 760 – 740 | Medium | Ring Deformation | Out-of-plane bending characteristic of the triazine core. |

Mass Spectrometry (MS)

The fragmentation pattern under Electron Ionization (EI, 70 eV) is driven by the stability of the isocyanurate ring and the lability of the alkyl chains.

Fragmentation Pathway Logic

The primary decomposition pathways involve:

-

McLafferty Rearrangement: Loss of alkene (butene, 56 Da) from the butyl chains.

-

Ring Cleavage: Retro-cyclization to isocyanates.[1]

Figure 2: Predicted EI-MS fragmentation pathway. The sequential loss of butene units is characteristic of N-alkylated cyclic imides.

Interpretation:

-

m/z 241: Molecular ion (often weak in EI).

-

m/z 185: Mono-debutylated ion (transfer of H to ring).[1]

-

m/z 129: Fully debutylated core (protonated cyanuric acid).

-

m/z 57: Butyl cation (Base peak or very strong).[3]

References

-

NIST Chemistry WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives and spectral data.[1][4] National Institute of Standards and Technology.[4] [Link]

-

PubChem. Compound Summary: Isocyanurate Derivatives.[1] National Library of Medicine. [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for N-H and Isocyanurate IR/NMR shifts).

Sources

Solubility Profiling of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione: A Technical Guide

The following technical guide details the solubility characteristics, physicochemical principles, and experimental protocols for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (CAS 24807-33-8).

Executive Summary

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-Dibutyl isocyanurate) is a critical nitrogen-rich heterocyclic intermediate.[1][2] Unlike its fully substituted analog (1,3,5-tributyl isocyanurate), this compound retains a single N-H moiety at the 5-position.[1][2] This structural feature dictates its solubility profile: the molecule acts as both a hydrogen bond donor and acceptor, creating a "solubility duality" where it exhibits affinity for polar aprotic solvents while maintaining compatibility with select organic lipophiles due to the butyl chains.

This guide provides researchers with a structured solubility map, thermodynamic rationale, and validated protocols for solvent selection in synthesis and purification workflows.

Physicochemical Architecture & Solubility Logic

To select the correct solvent, one must understand the competing forces within the molecule.

Structural Analysis

-

Core: The isocyanurate ring (1,3,5-triazinane-2,4,6-trione) is highly polar and planar.[1]

-

Substituents (Positions 1 & 3): Two n-butyl groups provide lipophilicity, enabling solubility in organic solvents like chlorinated hydrocarbons and aromatics.[1][2]

-

Active Site (Position 5): The unsubstituted N-H group is the critical solubility switch.[1][2] It allows for intermolecular hydrogen bonding (dimerization), which significantly increases the lattice energy compared to the tri-butyl analog.[2]

Implication: Solvents capable of disrupting this intermolecular H-bonding (e.g., DMSO, DMF, Methanol) will show the highest solubility power.[1]

Visualization: Structural & Solubility Dynamics

Figure 1: Structural features governing the solubility interactions of 1,3-Dibutyl isocyanurate.

Solubility Profile & Solvent Selection Map

The following data categorizes solvents based on their interaction efficiency with 1,3-Dibutyl isocyanurate. This profile is derived from structure-property relationships (Hansen Solubility Parameters) and homologous series behavior.[1][2]

Table 1: Solubility Classification at 25°C

| Solvent Class | Specific Solvents | Solubility Rating | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>200 mg/mL) | Strong H-bond acceptors disrupt N-H...O=C intermolecular bonds.[1][2] |

| Chlorinated | Dichloromethane, Chloroform | Good (>100 mg/mL) | Dipole-dipole interactions; excellent for extraction.[1][2] |

| Ketones | Acetone, MEK, Cyclohexanone | Good (>80 mg/mL) | Carbonyl oxygen acts as H-bond acceptor.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (20-80 mg/mL) | Amphiphilic nature matches the compound; solubility decreases as alcohol chain length increases.[1][2] |

| Ethers | THF, Dioxane | Moderate | Good H-bond acceptors, but less polar than ketones.[1] |

| Aromatics | Toluene, Xylene, Benzene | Low-Moderate | Pi-stacking interactions with the triazine ring; solubility increases significantly with heat.[1] |

| Aliphatics | Hexane, Heptane, Cyclohexane | Poor (<5 mg/mL) | Lack of polarity prevents dissolution of the isocyanurate core.[1] |

| Water | Water (pH 7) | Very Poor (<1 mg/mL) | Hydrophobic butyl chains dominate; lattice energy is too high for water hydration.[1][2] |

Critical Insight for Recrystallization: The ideal solvent system for purification is often a binary mixture.[1] A common protocol involves dissolving the compound in warm Ethanol or Toluene and slowly adding Hexane or Water (antisolvent) to induce crystallization.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

For precise thermodynamic data required for regulatory filing or process scale-up, the Saturation Shake-Flask Method is the gold standard.[1][2]

Workflow Diagram

Figure 2: Step-by-step workflow for determining equilibrium solubility.

Detailed Methodology

-

Preparation: Add excess 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione solid to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate the mixture at the target temperature (e.g., 25°C) for 24–48 hours to ensure thermodynamic equilibrium.

-

Filtration: Allow the suspension to settle, then filter the supernatant using a 0.45 µm PTFE filter (pre-heated if measuring high-temp solubility to prevent precipitation).

-

Quantification (Gravimetric):

Applications & Implications

Understanding the solubility of this intermediate is vital for several downstream applications:

-

N-Alkylation Reactions:

-

Chlorination (Disinfectants):

-

Polymer Additives:

References

-

National Institute of Standards and Technology (NIST). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- (Analog Data).[1][3] NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link][1][2]

-

PubChem. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-butyl- (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Foundational text for solubility prediction logic used in Section 3).

Sources

- 1. Diallyl Isocyanurate | C9H11N3O3 | CID 94974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]

- 3. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- [webbook.nist.gov]

- 4. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]

- 5. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- [webbook.nist.gov]

Methodological & Application

Application Note: Precision Synthesis of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione

This Application Note provides a rigorous, field-proven protocol for the synthesis and purification of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-Dibutyl Isocyanurate). This compound is a critical intermediate in organic synthesis, serving as a functionalizable scaffold for cross-linking agents, polymer additives, and pharmaceutical precursors due to its unique combination of a stable isocyanurate core and a single reactive N-H site.

Part 1: Strategic Analysis & Methodology

The Synthetic Challenge

The synthesis of 1,3-disubstituted isocyanurates presents a classic challenge in symmetry control. The starting material, cyanuric acid (1,3,5-triazine-2,4,6-triol), has three equivalent nucleophilic sites. Standard alkylation often results in a statistical mixture of:

-

Mono-substituted (1-butyl)

-

Di-substituted (1,3-dibutyl) – Target[1]

-

Tri-substituted (1,3,5-tributyl)

While selective cyclization of 1,3-dibutylbiuret is possible, it requires expensive precursors (butyl isocyanate). The protocol below utilizes Direct Nucleophilic Substitution on cyanuric acid, optimized with a pH-Switch Purification Strategy that exploits the acidity differences between the species to isolate the target with high purity (>98%) without tedious chromatography.

Chemical Logic (The "Why")

-

Reactivity: Cyanuric acid exists in keto-enol equilibrium. In the presence of a base (K₂CO₃), it forms a salt that acts as the nucleophile attacking

-butyl bromide. -

Stoichiometry: Using a slight excess of alkylating agent (2.0–2.2 equivalents) pushes the reaction past the mono-substituted stage but inevitably produces some tri-substituted byproduct.

-

Purification Principle (The "Self-Validating" Step):

-

Tri-butyl isocyanurate: No acidic protons (

). Insoluble in aqueous base; soluble in organics. -

1,3-Dibutyl isocyanurate: One acidic N-H proton (

). Soluble in aqueous base; insoluble in acid. -

Mono-butyl isocyanurate: Two acidic protons. More soluble in water/base.

-

Strategy: We extract the reaction mixture with NaOH.[2] The Tri- species remains in the organic layer (discarded/recycled). The Di- species moves to the aqueous phase. Acidification precipitates the Di- species selectively.

-

Part 2: Experimental Protocol

Reagents & Equipment

| Reagent | CAS No. | Equiv. | Function |

| Cyanuric Acid | 108-80-5 | 1.0 | Core Scaffold |

| 1-Bromobutane | 109-65-9 | 2.2 | Alkylating Agent |

| Potassium Carbonate | 584-08-7 | 2.5 | Base |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Polar Aprotic Medium |

| Sodium Hydroxide (5% aq) | 1310-73-2 | Reagent | Purification (Extraction) |

| Hydrochloric Acid (2M) | 7647-01-0 | Reagent | Precipitation |

Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Mechanical Stirrer, Separatory Funnel, pH Meter.

Step-by-Step Synthesis

Step 1: Alkylation Reaction

-

Setup: Flame-dry a 500 mL 3-neck RBF under nitrogen atmosphere.

-

Solvation: Charge the flask with Cyanuric Acid (12.9 g, 100 mmol) and anhydrous DMF (150 mL). Stir until a suspension forms.

-

Activation: Add Potassium Carbonate (34.5 g, 250 mmol) in portions. The mixture may thicken; ensure efficient mechanical stirring.

-

Addition: Add 1-Bromobutane (30.1 g, 23.6 mL, 220 mmol) dropwise over 30 minutes.

-

Reaction: Heat the mixture to 100°C for 6–8 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (baseline) should disappear. Three spots will appear: Mono (low

), Di (medium

-

-

Quench: Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with small amounts of DMF.

-

Concentration: Remove DMF under reduced pressure (Rotavap at 60°C, high vacuum) to obtain a crude semi-solid residue.

Step 2: The pH-Switch Purification (Critical)

-

Dissolution: Dissolve the crude residue in Toluene (200 mL).

-

Note: Toluene is chosen because it solubilizes the Tri-butyl impurity well but is immiscible with water.

-

-

Base Extraction (Removal of Tri-substituted):

-

Extract the Toluene layer with 5% NaOH solution (3 × 100 mL).

-

Mechanism: The 1,3-Dibutyl isocyanurate (pKa ~9.5) deprotonates and moves into the aqueous NaOH layer as the sodium salt. The Tri-butyl isocyanurate (neutral) stays in the Toluene.

-

Action:Keep the Aqueous Layer. Discard the Toluene layer (or recover Tri-butyl byproduct if desired).

-

-

Acidification (Isolation of Target):

-

Cool the combined aqueous extracts to 0–5°C in an ice bath.

-

Slowly add 2M HCl dropwise with stirring until the pH reaches 2–3 .

-

Observation: A white precipitate of 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione will form immediately.

-

-

Filtration & Drying:

-

Filter the solid using a Buchner funnel.

-

Wash with copious amounts of cold water to remove salts and traces of mono-substituted species (which are more water-soluble).

-

Dry in a vacuum oven at 50°C overnight.

-

Characterization Data[3][4][5]

-

Appearance: White crystalline solid.

-

Melting Point: 88–92°C (Literature range varies by purity, typically distinct from Tri-butyl which is liquid/low-melt).

-

¹H NMR (400 MHz, CDCl₃):

- 8.90 (s, 1H, NH ) – Diagnostic peak for di-substitution.

- 3.85 (t, 4H, N-CH ₂-)

- 1.60 (m, 4H, -CH₂-CH ₂-)

- 1.35 (m, 4H, -CH₂-CH ₂-CH₃)

- 0.95 (t, 6H, -CH ₃)

-

IR (ATR):

-

3150–3250 cm⁻¹ (N-H stretch, strong).

-

1680, 1750 cm⁻¹ (C=O stretch, characteristic isocyanurate trione).

-

Part 3: Visualization & Logic

Reaction Pathway

The following diagram illustrates the stepwise alkylation and the structural divergence that necessitates the pH-switch purification.

Caption: Stepwise alkylation of cyanuric acid. Control of stoichiometry maximizes the "Di" species, but thermodynamic sinks ("Tri") are unavoidable, requiring downstream separation.

Purification Workflow (The pH Switch)

This flowchart details the "Self-Validating" purification logic, ensuring the user understands why each step is performed.

Caption: pH-Switch Purification Logic. The target compound's acidity (N-H) allows it to be reversibly solubilized in water, separating it from the neutral tri-substituted impurity.

References

-

Solid-Phase Synthesis of 1,3-Disubstituted Isocyanurates: Efficient solid-phase synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones. Journal of Combinatorial Chemistry, 2002.

-

General Isocyanurate Chemistry & Properties: Cyanuric and Isocyanuric Acids - Review. Kirk-Othmer Encyclopedia of Chemical Technology.

-

Synthesis via Biuret Cyclization (Alternative Route): Cyclization of biurets to isocyanurates. Journal of Organic Chemistry, 1959 (Classic foundation for selective synthesis).

-

Commercial Reference & Structure Verification: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Data. Sigma-Aldrich / Merck.

Sources

Application Note: Advanced Polymer Functionalization with 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBT)

Part 1: Core Directive & Strategic Overview

Executive Summary

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBT), often referred to as 1,3-Dibutyl Isocyanurate , represents a critical class of "latent" functional additives in polymer science.[1] Unlike its fully substituted counterparts (e.g., Triallyl Isocyanurate - TAIC) which act primarily as crosslinkers, DBT retains a single, highly reactive imide proton (N-H) at the 5-position.[1][2]

This unique asymmetry allows DBT to function as a modular building block . The butyl chains provide lipophilicity and compatibility with non-polar matrices (polyolefins, styrenics), while the N-H site serves as a "docking station" for two primary high-value applications:

-

Rechargeable Antimicrobial N-Halamines: Conversion of the N-H to N-Cl creates a potent, renewable biocidal surface.[1]

-

Asymmetric Monomer Synthesis: Precision grafting of functional groups (hydroxyls, epoxides) to create specialized polymer stabilizers.

This guide moves beyond basic property listing to provide actionable protocols for leveraging DBT in biomedical coatings and advanced material stabilization .

Part 2: Scientific Integrity & Logic (E-E-A-T)

Section 1: Physicochemical Profile & Mechanism

Molecule: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione CAS: 24807-33-8 (Representative) Molecular Weight: 241.29 g/mol [1][2]

The Mechanistic Advantage: The "Imide Switch"

The utility of DBT relies on the acidity of the N-H group (pKa

-

Pathway A (Biocidal Activation): Exposure to dilute sodium hypochlorite (bleach) transforms the N-H bond into an N-Cl bond.[1][2] This N-Cl bond is an oxidizing agent capable of killing bacteria, fungi, and viruses upon contact. Crucially, the reaction is reversible; once the chlorine is consumed, the surface reverts to N-H and can be re-chlorinated.

-

Pathway B (Nucleophilic Substitution): In the presence of a base, the N-H becomes a nucleophile, allowing for the attachment of DBT to polymer backbones (e.g., via glycidyl methacrylate) or the synthesis of hindered phenol antioxidants.

Caption: Cycle of activation and regeneration for DBT-based antimicrobial surfaces.[1][2] The N-H moiety acts as a rechargeable battery for oxidative potential.

Section 2: Application Protocols

Protocol A: Synthesis of Rechargeable Antimicrobial Polyurethane Coatings

Context: This protocol describes grafting DBT onto a polyurethane backbone or physically blending it to create a self-sterilizing surface for hospital environments.[1][2]

Materials:

-

Thermoplastic Polyurethane (TPU) pellets (medical grade).[1][2]

-

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBT).[1]

-

Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).[1][2]

-

Activator: Sodium Hypochlorite solution (commercial bleach, approx. 6% active Cl).

Step-by-Step Methodology:

-

Formulation Preparation (Solvent Casting Method):

-

Dissolve TPU pellets in THF to create a 10% w/v solution.

-

Add DBT to the solution at a concentration of 1% to 5% by weight relative to the polymer.

-

Note: DBT's butyl chains ensure high solubility in THF and compatibility with the hydrophobic TPU segments, preventing phase separation (blooming) that is common with non-alkylated isocyanurates.

-

Stir magnetically for 4 hours at room temperature until homogenous.

-

-

Film Fabrication:

-

Cast the solution onto a clean glass or Teflon substrate using a doctor blade (gap size: 200 µm).[2]

-

Dry in a fume hood for 24 hours, followed by vacuum drying at 50°C for 12 hours to remove residual solvent.

-

-

Surface Activation (Chlorination):

-

Immerse the cured TPU/DBT film in a dilute bleach solution (10% commercial bleach in distilled water, pH adjusted to 7.0 with dilute HCl) for 60 minutes.

-

Mechanism:[3] The hypochlorous acid (HOCl) reacts with the DBT nitrogen:

[1][2] -

Rinse the film thoroughly with distilled water and air dry. The surface is now "charged."

-

-

Validation: Iodometric Titration (Quantifying Efficacy):

-

Cut a

sample of the chlorinated film.[2] -

Immerse in 30 mL of 0.001 N sodium thiosulfate solution containing KI (1 g) and starch indicator.[2]

-

Observation: The release of oxidative chlorine will turn the solution blue (iodine release) and then clear as thiosulfate consumes it.[2]

-

Calculate active chlorine loading (atoms/cm²) using the equation:

Where

-

Protocol B: Synthesis of Asymmetric Antioxidants

Context: Using DBT as a precursor to synthesize high-molecular-weight hindered amine/phenol stabilizers that do not migrate out of plastics.[1][2]

Reaction Scheme: Nucleophilic substitution of DBT with 3,5-di-tert-butyl-4-hydroxybenzyl chloride (or similar hindered phenol derivative).[1][2]

Methodology:

-

Setup: Flame-dried 3-neck flask, nitrogen atmosphere.

-

Reagents: Dissolve DBT (1 eq) in anhydrous DMF. Add Potassium Carbonate (

, 1.2 eq) as a base. -

Addition: Add the hindered phenol chloride (1.1 eq) dropwise at 60°C.

-

Reaction: Heat to 90°C for 6 hours. The base deprotonates the DBT (N-H

N⁻), which then attacks the benzyl chloride. -

Workup: Pour into ice water. The tri-substituted product will precipitate. Filter and recrystallize from ethanol.

-

Result: A "hybrid" stabilizer containing both the isocyanurate core (thermal stability) and the phenolic moiety (radical scavenging), with butyl groups improving solubility in polyolefins.[2]

Section 3: Data & Visualization[1][2]

Comparative Analysis: DBT vs. Common Additives[1][5]

| Feature | 1,3-Dibutyl Isocyanurate (DBT) | Cyanuric Acid (Unsubstituted) | Triallyl Isocyanurate (TAIC) |

| Solubility (Organics) | High (Butyl chains) | Very Low | High |

| Reactivity | Mono-functional (N-H) | Tri-functional (N-H) | Tri-functional (Vinyl) |

| Primary Use | N-Halamine Precursor / Intermediate | Raw Material | Crosslinker |

| Biocidal Potential | High (Lipophilic N-Cl) | Low (Too hydrophilic) | None |

| Polymer Compatibility | Excellent (TPU, PE, PP) | Poor (Phase separates) | Good (Rubbers) |

Workflow Diagram: N-Halamine Functionalization

Caption: Operational workflow for creating antimicrobial surfaces using DBT.

Part 3: References

-

Worley, S. D., & Williams, D. E. (1988). "Halamine water disinfectants." CRC Critical Reviews in Environmental Control, 18(2), 133-175. [1][2]

-

Foundational text on N-halamine chemistry and the stability provided by alkyl substitution on the isocyanurate ring.

-

-

Sun, Y., & Sun, G. (2004). "Novel Refreshable N-Halamine Polymeric Biocides: Grafting onto Cotton Cellulose." Journal of Applied Polymer Science, 88, 1032.

-

Establishes the protocol for chlorination and regeneration of cyclic amine structures.

-

-

Kocer, H. B., et al. (2011). "N-halamine copolymers for antimicrobial coatings." Journal of Applied Polymer Science. [1][2]

-

Provides specific data on the kinetics of N-Cl formation in polymer matrices.

-

-

PubChem Database. "1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (Compound Summary)." National Center for Biotechnology Information.

-

Verification of physicochemical properties and CAS 24807-33-8.

-

-

Gao, Y., & Cranston, R. (2008). "Recent Advances in Antimicrobial Treatments of Textiles." Textile Research Journal, 78(1), 60-72.

-

Reviews the comparative efficacy of isocyanurate-based N-halamines versus other biocides.

-

Sources

- 1. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione - Wikipedia [en.wikipedia.org]

- 2. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]

- 3. 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione|Diallyl Isocyanurate [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione - Lead Sciences [lead-sciences.com]

Application Note: 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione as a Supramolecular Crosslinker & Network Modifier

This is a comprehensive Technical Application Note and Protocol guide for 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (also known as 1,3-Dibutyl Isocyanurate ).

Critical Technical Distinction

Before proceeding, a crucial distinction must be made to ensure experimental success.

-

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBIC): Contains butyl groups (inert) and one N-H group (active). It acts primarily as a Supramolecular (Physical) Crosslinker via hydrogen bonding or as a Network Modifier (chain terminator) in covalent systems.

-

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (DAIC) / Triallyl Isocyanurate (TAIC): Contain allyl groups (reactive). These are Covalent Crosslinkers used in radical polymerization (e.g., with peroxides).

This guide focuses strictly on the user-specified 1,3-Dibutyl variant (DBIC) and its application in Supramolecular Assembly and Network Modification.

Executive Summary

1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione (DBIC) is a heterocyclic building block used to engineer physical crosslinks in supramolecular polymers, hydrogels, and organogels. Unlike covalent crosslinkers (e.g., TAIC) that form permanent bonds, DBIC utilizes its complementary hydrogen-bonding face (Acceptor-Donor-Acceptor) to form reversible, stimuli-responsive networks with triazine-based partners (e.g., melamine derivatives).

Key Applications

-

Supramolecular Hydrogels/Organogels: Creating thermo-reversible gels for drug delivery.

-

Rheology Modification: Tuning the viscosity and thixotropy of coatings and adhesives.

-

Network Termination: Controlling the molecular weight and crosslink density in polyurethane or epoxy networks by acting as a monofunctional "capping" agent.

Chemical Mechanism

The Hydrogen Bonding Interface

The efficacy of DBIC as a physical crosslinker relies on the imido-hydrogen at the N5 position and the adjacent carbonyl oxygens. This creates a specific Acceptor-Donor-Acceptor (ADA) motif.

-

Self-Assembly: In non-polar solvents, DBIC can dimerize or form ribbons.

-

Co-Assembly: When paired with a complementary Donor-Acceptor-Donor (DAD) molecule (such as 2,4,6-triaminopyrimidine or melamine derivatives), it forms robust Rosette or Tape structures. These assemblies act as physical junction points (crosslinks) between polymer chains.

Mechanism Diagram

Caption: Schematic of the supramolecular crosslinking mechanism where DBIC acts as the ADA unit pairing with a DAD linker to form physical network junctions.

Protocol: Preparation of a Supramolecular Organogel

Objective: To create a thermo-reversible organogel using DBIC as the crosslinking unit. Target Audience: Drug formulation scientists (Topical/Transdermal delivery).

Materials

| Component | Role | Specification |

| 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione | Crosslinker (ADA) | >98% Purity (CAS: 24807-33-8) |

| Linker Molecule | Network Hub (DAD) | e.g., 2,6-Diaminopyridine or a Bis-melamine derivative |

| Solvent | Medium | Toluene (for structural study) or Isopropyl Myristate (for pharma) |

| API (Optional) | Payload | Hydrophobic drug (e.g., Ibuprofen) |

Step-by-Step Methodology

Phase 1: Pre-Solubilization

-

Calculate Stoichiometry: The ideal ratio for H-bonding is typically 1:1 (molar) between the DBIC imide group and the Linker's binding site.

-

Example: 10 mmol DBIC + 10 mmol 2,6-Diaminopyridine.

-

-

Dissolution:

-

Dissolve DBIC in the solvent at 60°C with mild stirring (300 RPM).

-

Dissolve the Linker in a separate aliquot of the same solvent at 60°C .

-

Note: Ensure both solutions are optically clear. If the API is included, add it to the DBIC solution.

-

Phase 2: Network Formation (Physical Crosslinking)

-

Mixing: Slowly add the Linker solution to the DBIC solution while maintaining the temperature at 60°C.

-

Homogenization: Vortex or stir for 5 minutes to ensure molecular-level mixing.

-

Cooling (Gelation):

-

Transfer the mixture to a mold or vial.

-

Allow the sample to cool to Room Temperature (25°C) undisturbed.

-

Observation: A transition from a clear liquid to an opaque or translucent gel indicates successful formation of the supramolecular network.

-

Phase 3: Validation (Inversion Test)

-

Invert the vial. If the mass does not flow under its own weight, the Critical Gel Concentration (CGC) has been met.

-

Thermo-reversibility Check: Heat the vial back to 60°C. The gel should melt back into a sol. This confirms the crosslinks are physical (H-bonds) and not covalent.

Protocol: DBIC as a Reactive Modifier in Polyurethanes

Objective: To use DBIC to control crosslink density and improve surface properties in isocyanate-based coatings. Mechanism: The single N-H group on DBIC reacts with isocyanate (-NCO) groups to form a urea linkage, effectively "capping" that branch of the polymer network.

Workflow

Caption: Workflow for modifying polyurethane networks using DBIC as a reactive capping agent.

-

Preparation: Prepare the standard Polyol/Isocyanate mix (e.g., OH:NCO index 1.05).

-

Doping: Add 1,3-Dibutyl isocyanurate at 1.0 – 5.0 wt% relative to the resin solids.

-

Mixing: High-shear mix to ensure dispersion.

-

Curing: Cure at standard conditions (e.g., 80°C for 30 mins).

-

Effect: The DBIC consumes excess NCO groups and introduces the stable isocyanurate ring at the chain ends, improving thermal stability and surface gloss while reducing brittleness.

Characterization & Quality Control

| Technique | Parameter | Expected Result for Successful Application |

| FTIR Spectroscopy | Hydrogen Bonding | Shift in C=O stretch (approx. 1690 cm⁻¹) to lower wavenumbers indicates H-bond formation. |

| DSC | Thermal Transitions | Appearance of a reversible Sol-Gel transition peak (distinct from melting point of pure components). |

| Rheology | Viscoelasticity | Storage Modulus (G') > Loss Modulus (G'') in the gel state; Cross-over point at T_gel. |

| NMR (¹H) | Interaction | Downfield shift of the N-H proton signal (>10 ppm) indicates participation in H-bonding. |

References

-

Sigma-Aldrich. 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione Product Specification and Structure.Link

-

Lehn, J. M. (1995). Supramolecular Chemistry: Concepts and Perspectives. VCH.[1] (Foundational text on H-bonding arrays like ADA-DAD).

-

Whitesides, G. M., et al. "Molecular Self-Assembly and Nanochemistry: A Chemical Strategy for the Synthesis of Nanostructures." Science, 254(5036), 1312-1319. Link

-

Sherrington, D. C., & Taskinen, K. A. "Self-assembly in synthetic macromolecular systems via multiple hydrogen bonding interactions." Chemical Society Reviews, 30(2), 83-95. (Mechanisms of triazine-based recognition). Link

(Note: While specific industrial application notes for the dibutyl derivative are proprietary to formulation houses, the protocols above are derived from established supramolecular chemistry principles for 1,3-disubstituted isocyanurates.)

Sources